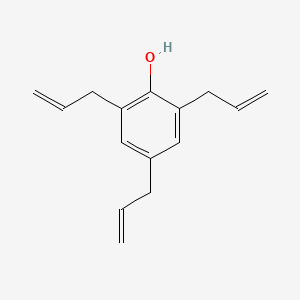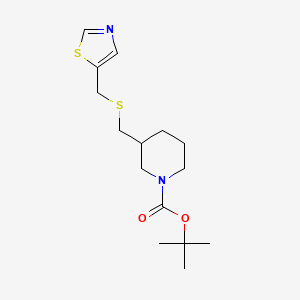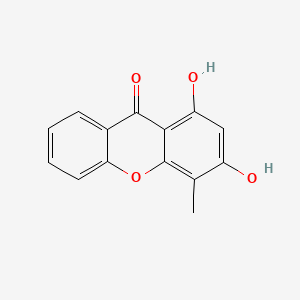
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol . It is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities . This compound is characterized by the presence of two hydroxyl groups at positions 1 and 3, and a methyl group at position 4 on the xanthone scaffold .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one can be achieved through various methods. One classical approach involves the condensation of polyphenol with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to improve yield and reduce reaction time . Additionally, microwave heating has been employed to synthesize xanthone derivatives efficiently .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of catalysts such as ytterbium, palladium, and ruthenium has been explored to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one has been extensively studied for its biological activities. It exhibits promising anti-cancer, anti-inflammatory, and anti-Alzheimer properties . In chemistry, it serves as a precursor for synthesizing more complex xanthone derivatives . In medicine, it is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and pathways . Industrially, it is used in the production of dyes and pigments due to its chromophoric properties .
Mécanisme D'action
The mechanism of action of 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . Additionally, it can modulate signaling pathways related to inflammation and cancer progression . The presence of hydroxyl groups enhances its ability to form hydrogen bonds with target proteins, increasing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dihydroxy-9H-xanthen-9-one
- 1,3-Dihydroxy-4-methyl-xanthon
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Methylbellidifolin)
Uniqueness
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties . Compared to other xanthone derivatives, it exhibits enhanced biological activity and specificity towards certain molecular targets .
Propriétés
Numéro CAS |
55092-48-3 |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1,3-dihydroxy-4-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-7-9(15)6-10(16)12-13(17)8-4-2-3-5-11(8)18-14(7)12/h2-6,15-16H,1H3 |
Clé InChI |
LETPFDPOVPABGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1O)O)C(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


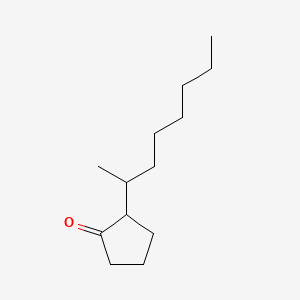
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
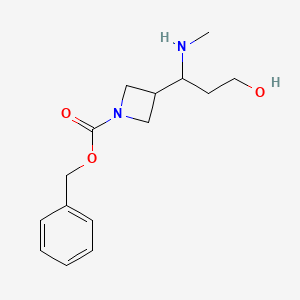
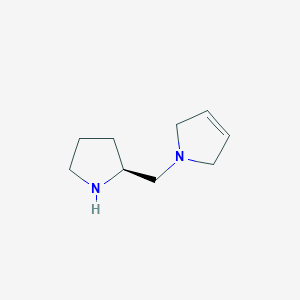
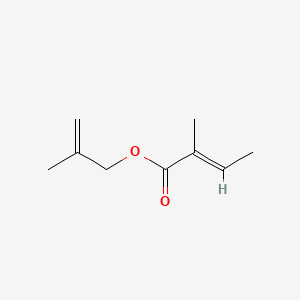
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)

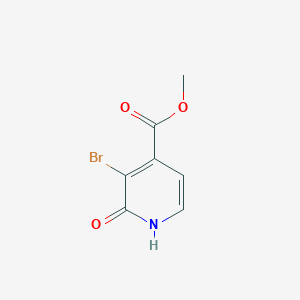
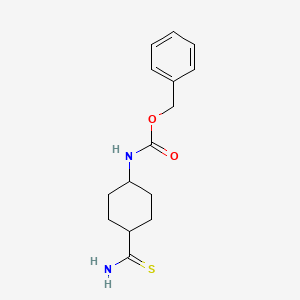
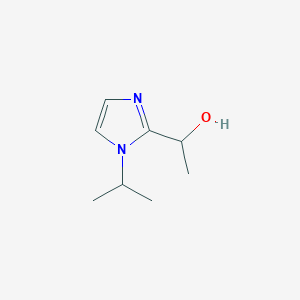
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
